METHYL 2-({2-[5-(1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETYL}AMINO)BENZOATE
Overview
Description
METHYL 2-({2-[5-(1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETYL}AMINO)BENZOATE is a complex organic compound with a unique structure that includes a benzodioxole moiety and a tetraazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({2-[5-(1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETYL}AMINO)BENZOATE typically involves multiple steps. One common method includes the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through a Pd-catalyzed C-N cross-coupling reaction involving 5-bromo-benzo[1,3]dioxole and appropriate amines.
Introduction of the Tetraazole Ring: This step often involves the use of azide intermediates and cyclization reactions under specific conditions.
Final Coupling and Esterification: The final product is obtained by coupling the intermediate with methyl benzoate under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-({2-[5-(1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETYL}AMINO)BENZOATE can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxole moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, toluene, and ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
METHYL 2-({2-[5-(1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETYL}AMINO)BENZOATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of METHYL 2-({2-[5-(1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETYL}AMINO)BENZOATE involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to cause cell cycle arrest and induce apoptosis by targeting microtubules and inhibiting tubulin polymerization .
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have shown similar anticancer activities.
Benzodioxole derivatives: These compounds are studied for their COX inhibition and cytotoxic properties.
Uniqueness
METHYL 2-({2-[5-(1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETYL}AMINO)BENZOATE is unique due to its combination of a benzodioxole moiety and a tetraazole ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 2-[[2-[5-(1,3-benzodioxol-5-yl)tetrazol-2-yl]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O5/c1-26-18(25)12-4-2-3-5-13(12)19-16(24)9-23-21-17(20-22-23)11-6-7-14-15(8-11)28-10-27-14/h2-8H,9-10H2,1H3,(H,19,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBQGVYOOARQHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2N=C(N=N2)C3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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